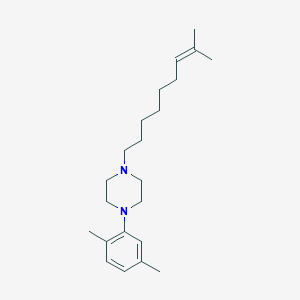![molecular formula C9H7F3N2O4 B5016451 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTB belongs to the family of nitroaromatic compounds and has been studied for its anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is not fully understood, but it is believed to act by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, leading to a decrease in the production of inflammatory cytokines and chemokines, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to decrease the production of inflammatory cytokines and chemokines, and induce apoptosis in cancer cells. This compound has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer.
实验室实验的优点和局限性
One of the advantages of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is its high purity and stability, which makes it easy to handle in lab experiments. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide. One direction is to investigate its potential use as a diagnostic tool for cancer. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, this compound could be studied for its potential use in combination with other anti-inflammatory or anti-cancer drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory and anti-cancer properties and has shown promising results in vitro and in vivo. The synthesis method of this compound has been optimized to produce high yields of pure compound. Future research on this compound could lead to the development of new diagnostic tools and therapeutic agents for the treatment of inflammation and cancer.
合成方法
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can be synthesized by reacting 2,4-dinitrofluorobenzene with trifluoroacetic anhydride in the presence of a base. The resulting product is then reacted with acetic anhydride to produce this compound. This synthesis method has been optimized to produce high yields of this compound with purity greater than 99%.
科学研究应用
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been investigated for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.
属性
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(18-4-8(13)15)6(3-5)14(16)17/h1-3H,4H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJTLVYHLEQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016373.png)
![5-{3-iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016380.png)
![3-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5016385.png)
![diethyl 2-[(1-azepanylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5016388.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5016395.png)
![1,4-diacetyl-3,6-dibenzyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5016409.png)
![2-[{2-[2-(2-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5016413.png)

![1-{3-[1-(3-chlorobenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5016432.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)

![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)